molecular formula C13H8BrN3O4S2 B2471932 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-5-bromobenzoic acid CAS No. 312742-11-3

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-5-bromobenzoic acid

Cat. No. B2471932
CAS RN: 312742-11-3
M. Wt: 414.25
InChI Key: ZFMGFZJIHDSKHL-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiadiazole, which is a type of heterocyclic compound. Benzothiadiazoles are often used in organic chemistry as building blocks for more complex molecules .

Scientific Research Applications

Photodynamic Therapy Applications

  • A study by Pişkin, Canpolat, and Öztürk (2020) in the "Journal of Molecular Structure" discusses the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds, including derivatives of 2,1,3-benzothiadiazole, exhibit properties useful for photodynamic therapy, especially in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization

  • Research by Pilgram, Zupan, and Skiles (1970) in the "Journal of Heterocyclic Chemistry" describes a method for brominating 2,1,3-benzothiadiazoles, which could be applicable to synthesizing brominated derivatives like 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-5-bromobenzoic acid (Pilgram, Zupan, & Skiles, 1970).

Nucleophilic Substitution Reactions

  • Mataka et al. (1992) in "Heterocycles" conducted a study on the nucleophilic substitution reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, which is closely related to the structure of interest and provides insights into potential chemical reactions and derivatives (Mataka et al., 1992).

Coordination Chemistry and Crystal Engineering

  • Bashirov et al. (2014) in "RSC Advances" explored the applications of functionalized 2,1,3-benzothiadiazoles in metal coordination chemistry and crystal engineering, offering insights into the potential applications of 2,1,3-benzothiadiazole derivatives in these fields (Bashirov et al., 2014).

Antimicrobial Applications

  • Patel and Agravat (2007) in the "Chinese Journal of Chemistry" investigated the synthesis and microbial studies of new pyridine derivatives, which include 2-amino substituted benzothiazoles, suggesting potential antimicrobial applications for related compounds (Patel & Agravat, 2007).

Antifungal Agent Development

  • Trifonov et al. (2020) in "Mendeleev Communications" synthesized novel polyfunctional arenesulfonamides derived from 3-amino-5-bromobenzoic acid, demonstrating significant activity against Malassezia furfur and suggesting potential as antifungal agents (Trifonov et al., 2020).

Photovoltaic and OLED Applications

  • Chmovzh, Kudryashev, and Rakitin (2022) in "Molbank" studied donor-acceptor structures with 2,1,3-benzothiadiazole, highlighting its potential in photovoltaic applications and organic light emitting diodes (OLEDs) (Chmovzh, Kudryashev, & Rakitin, 2022).

Safety and Hazards

As with any chemical compound, handling “2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-5-bromobenzoic acid” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-bromobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O4S2/c14-7-4-5-9(8(6-7)13(18)19)17-23(20,21)11-3-1-2-10-12(11)16-22-15-10/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMGFZJIHDSKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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